

Exo and endo isomers of Bicyclo[2.2.1]heptane-2-carbaldehyde

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Compound of Interest

Compound Name: **Bicyclo[2.2.1]heptane-2-carbaldehyde**

Cat. No.: **B074555**

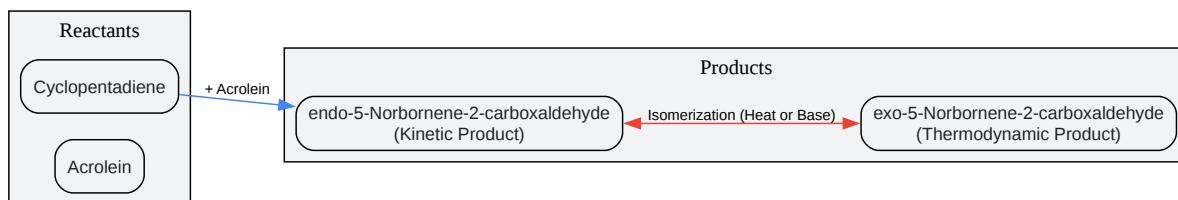
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Synthesis and Stereochemistry

The primary synthetic route to **Bicyclo[2.2.1]heptane-2-carbaldehyde** involves a two-step process: a Diels-Alder reaction to form the unsaturated precursor, followed by catalytic hydrogenation.

Step 1: Diels-Alder Reaction of Cyclopentadiene and Acrolein

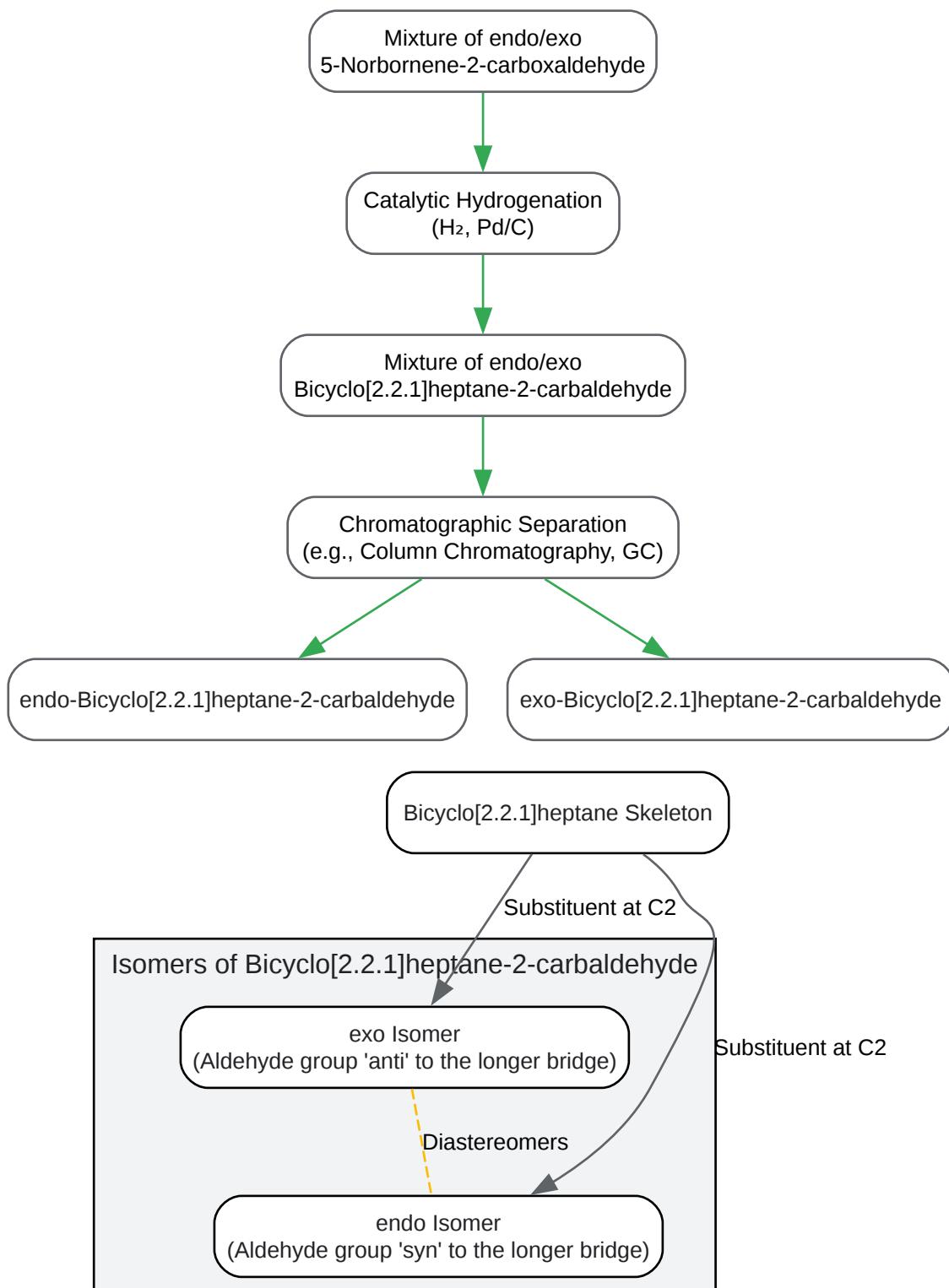
The initial step is the [4+2] cycloaddition of freshly cracked cyclopentadiene with acrolein. This reaction typically yields a mixture of the endo and exo isomers of 5-norbornene-2-carboxaldehyde. The endo isomer is generally the kinetic product and is favored under standard reaction conditions due to secondary orbital interactions.

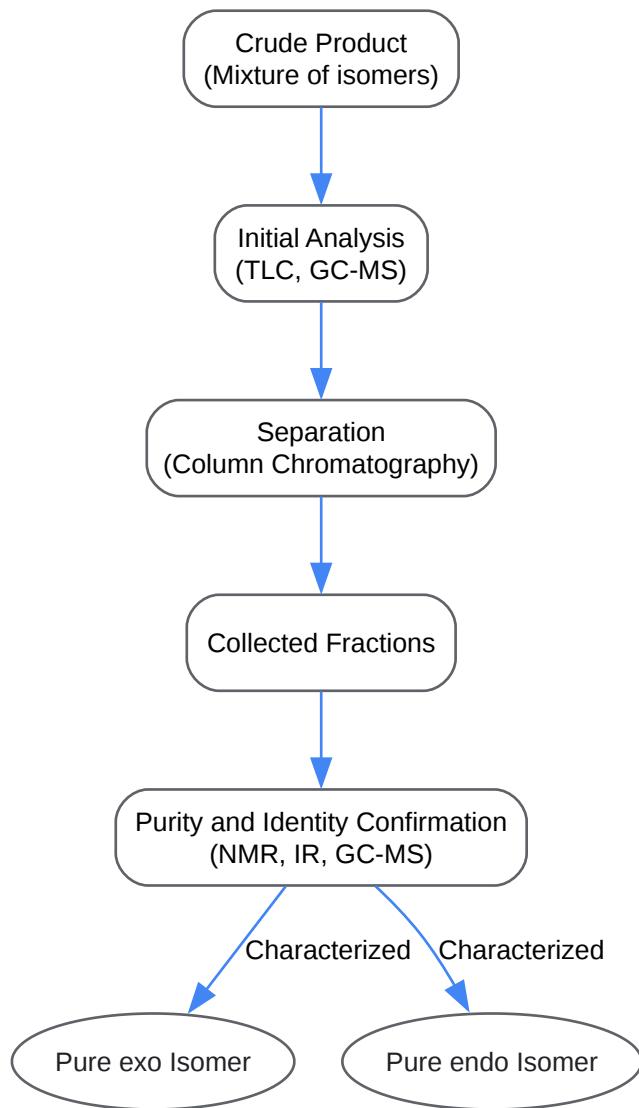


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Figure 1: Diels-Alder synthesis of 5-norbornene-2-carboxaldehyde isomers.**Step 2: Catalytic Hydrogenation**

The mixture of endo and exo 5-norbornene-2-carboxaldehyde is then hydrogenated to the corresponding saturated **Bicyclo[2.2.1]heptane-2-carbaldehydes**. This is typically achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The hydrogenation is generally not stereoselective and preserves the initial endo/exo ratio.





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